
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is an organic compound belonging to the class of diazenes It features a diazene (N=N) functional group, with one phenyl ring substituted with five fluorine atoms (pentafluorophenyl) and the other phenyl ring substituted with three methyl groups (2,4,6-trimethylphenyl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2,4,6-trimethylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentafluorobenzene under basic conditions to form the desired diazene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: The diazene group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene involves its interaction with molecular targets through its diazene group and aromatic rings. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which can affect biological pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Azobenzene: Similar structure but lacks the pentafluorophenyl and trimethylphenyl substitutions.
1,2-Diphenyldiazene: Similar structure but lacks the specific substitutions on the phenyl rings.
Uniqueness: (E)-1-(Pentafluorophenyl)-2-(2,4,6-trimethylphenyl)diazene is unique due to the presence of both pentafluorophenyl and trimethylphenyl groups, which impart distinct electronic properties and reactivity compared to other diazene compounds
Propriétés
Numéro CAS |
91299-16-0 |
|---|---|
Formule moléculaire |
C15H11F5N2 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C15H11F5N2/c1-6-4-7(2)14(8(3)5-6)21-22-15-12(19)10(17)9(16)11(18)13(15)20/h4-5H,1-3H3 |
Clé InChI |
HZGCRAMZRLNCIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


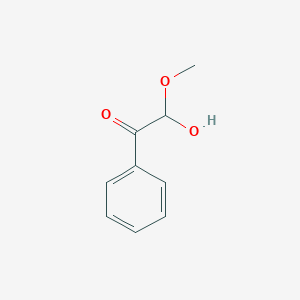
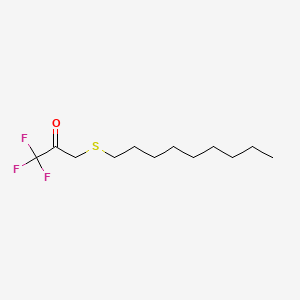
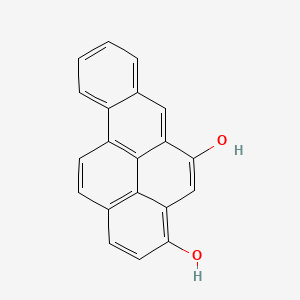

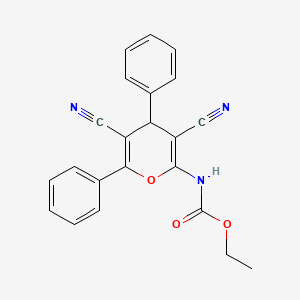
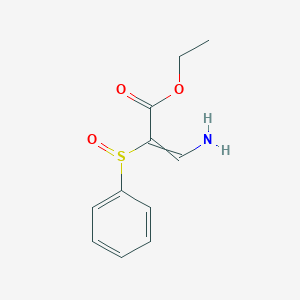
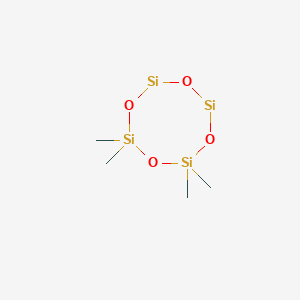
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)

![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
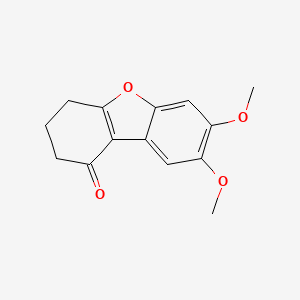
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
